Royleanone
Overview
Description
Royleanone is a natural bioactive compound frequently found in Plectranthus spp . It is a cytotoxic diterpene and is the main component of the P. madagascariensis (Pers.) Benth. essential oil . The chemical structure of royleanone is characterized by the presence of a p-quinone in ring C and the particular acidity of the 12-hydroxyl group .
Synthesis Analysis
Carnosic acid has been used as a starting material to synthesize royleanone derivatives . The importance of the C-20 group of royleanone derivatives was verified by the cytotoxicity assay of royleanonic acid, miltionone I, and deoxyneocrptotanshinone .Molecular Structure Analysis
Royleanone has a molecular formula of C20H28O3 . The relative configuration of royleanone was established by X-ray analysis . The presence of aromatic moieties increases the binding affinity of royleanone derivatives .Chemical Reactions Analysis
The reactivity of natural royleanones was explored to obtain a small library of new P-gp inhibitors . The analysis on local reactivity descriptors was important to understand possible degradation pathways and to guide further synthetic approaches toward new royleanone derivatives .Physical And Chemical Properties Analysis
Royleanone has a molecular weight of 316.4 . It is a yellow powder .Scientific Research Applications
Cancer Research
Royleanone and its derivatives have shown promising results in cancer research. A study by Isca et al. (2020) found that royleanones inhibited several breast cancer cell lines and predicted interactions with Protein Kinase C (PKC) isoforms, suggesting potential for cancer therapy (Isca et al., 2020). Similarly, Wu et al. (2018) demonstrated the anticancer effects of royleanone diterpenoid in LNCaP human prostate carcinoma cells, indicating its potential as an anticancer lead molecule (Wu et al., 2018).
Antimicrobial Activity
The antimicrobial properties of royleanone derivatives have been explored in several studies. Rijo et al. (2014) investigated the in vitro antimicrobial activity of royleanone derivatives against Gram-positive bacterial pathogens, finding some derivatives to be more active than others (Rijo et al., 2014). Additionally, Masterova et al. (1996) confirmed the presence of royleanones in the roots of Salvia officinalis and their antimicrobial activity against gram-positive bacteria (Masterova et al., 1996).
Synthesis and Characterization
The synthesis and characterization of royleanone derivatives have been a focus of research, offering insights into their potential applications. Li et al. (2018) synthesized royleanone derivatives and evaluated their cytotoxicities, highlighting the importance of specific chemical groups in their activities (Li et al., 2018). Liebeskind et al. (1990) detailed the synthesis of (±)-royleanone, a process involving maleoylcobalt complex technology (Liebeskind et al., 1990).
Molecular Docking and Dynamics Studies
Investigations into the molecular interactions of royleanone derivatives have been conducted. Isca et al. (2020) performed molecular docking and dynamics studies to understand the mechanisms by which royleanone derivatives may exert their inhibitory effect in P-glycoprotein activity, a key factor in multidrug resistance in cancer (Isca et al., 2020).
Cytotoxicity and Selectivity
Matias et al. (2019) evaluated the cytotoxic activity of royleanone diterpenes from Plectranthus madagascariensis, identifying high selectivity for certain cancer cells and establishing structure-activity relationships (Matias et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3/t13-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOAZYNSZDFSF-RBZFPXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Royleanone | |
CAS RN |
6812-87-9 | |
Record name | Royleanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROYLEANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ROYLEANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901618Q8AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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